3-Methylflephedrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylflephedrone, also known as 3-Methylmethcathinone, is a synthetic cathinone belonging to the substituted cathinone family. It is structurally similar to amphetamines and is known for its stimulant properties. This compound has gained attention due to its psychoactive effects and potential for misuse .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common synthetic route for 3-Methylflephedrone involves the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate (PCC) on silica gel to yield the corresponding ketone. The ketone is subsequently brominated with hydrobromic acid to produce the bromoketone .

Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques and reagents, making it accessible for illicit production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylflephedrone undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol intermediates to ketones using oxidizing agents like PCC.

Reduction: Potential reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Halogenation reactions, such as bromination, to introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) on silica gel.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrobromic acid for bromination.

Major Products: The major products formed from these reactions include the corresponding alcohols, ketones, and halogenated derivatives .

Applications De Recherche Scientifique

3-Methylflephedrone has limited scientific research applications due to its classification as a designer drug. it has been studied for its psychoactive effects and potential as a model compound for understanding the pharmacology of synthetic cathinones. Research has focused on its interaction with monoamine transporters and its effects on neurotransmitter release .

Mécanisme D'action

3-Methylflephedrone exerts its effects by acting as a monoamine transporter substrate. It inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound displays more pronounced dopaminergic activity relative to serotonergic activity .

Comparaison Avec Des Composés Similaires

Mephedrone (4-Methylmethcathinone): A structural isomer of 3-Methylflephedrone with similar stimulant properties.

Methcathinone: Another synthetic cathinone with stimulant effects.

Ephedrine: A naturally occurring alkaloid with similar chemical structure and stimulant properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile. It has been reported to have a higher affinity for dopamine transporters compared to other synthetic cathinones, making it particularly potent in its stimulant effects .

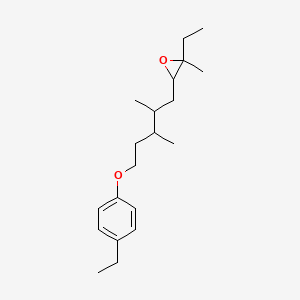

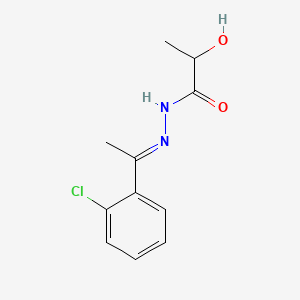

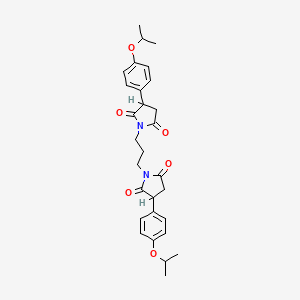

Propriétés

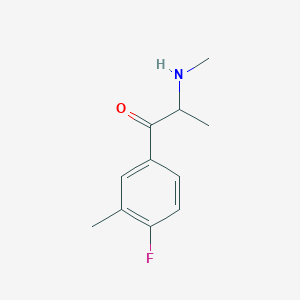

Numéro CAS |

1368943-21-8 |

|---|---|

Formule moléculaire |

C11H14FNO |

Poids moléculaire |

195.23 g/mol |

Nom IUPAC |

1-(4-fluoro-3-methylphenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C11H14FNO/c1-7-6-9(4-5-10(7)12)11(14)8(2)13-3/h4-6,8,13H,1-3H3 |

Clé InChI |

CNJGFCCCWVNHDK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C(=O)C(C)NC)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)